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Compound of Interest

Compound Name: Pyrazino[2,3-d]pyridazine

CAS No.: 254-95-5

Cat. No.: B14761559

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

pyrazino[2,3-d]pyridazine compounds. This heterocyclic scaffold is of significant interest in

medicinal chemistry due to its structural similarity to purines and pteridines, suggesting

potential applications in drug discovery. This document details the expected spectroscopic

characteristics, experimental protocols for analysis, and potential biological signaling pathways

where these compounds may be active.

Introduction to Pyrazino[2,3-d]pyridazines
The pyrazino[2,3-d]pyridazine ring system is a nitrogen-rich heteroaromatic compound. Its

structure, consisting of a fused pyrazine and pyridazine ring, makes it a subject of interest for

the development of novel therapeutic agents. The arrangement of nitrogen atoms influences

the electron distribution within the aromatic system, which in turn dictates its chemical reactivity

and spectroscopic properties. While extensive research has been conducted on the constituent

pyrazine and pyridazine rings, detailed spectroscopic data for the fused pyrazino[2,3-
d]pyridazine core is less prevalent in the scientific literature. This guide aims to consolidate
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the available information and provide a predictive framework for the spectroscopic analysis of

this important class of compounds.

Spectroscopic Characterization
The spectroscopic analysis of pyrazino[2,3-d]pyridazine derivatives relies on a combination of

techniques to elucidate their structure and purity. The primary methods employed are Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR)

spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a

molecule. For pyrazino[2,3-d]pyridazine compounds, ¹H and ¹³C NMR are fundamental for

structural confirmation.

Expected ¹H NMR Spectral Data:

The proton chemical shifts in the pyrazino[2,3-d]pyridazine core are influenced by the

electronegativity of the nitrogen atoms and the aromatic ring current. Protons on the pyrazine

and pyridazine rings are expected to appear in the downfield region, typically between δ 7.0

and 9.5 ppm. The exact chemical shifts and coupling constants will depend on the substitution

pattern.

Expected ¹³C NMR Spectral Data:

The carbon atoms in the pyrazino[2,3-d]pyridazine nucleus will also exhibit characteristic

chemical shifts, generally in the aromatic region (δ 120-160 ppm). Carbons directly attached to

nitrogen atoms will be shifted further downfield.

Table 1: Predicted NMR Data for Unsubstituted Pyrazino[2,3-d]pyridazine
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Atom
Predicted ¹H Chemical
Shift (δ, ppm)

Predicted ¹³C Chemical
Shift (δ, ppm)

C2/C3 8.8 - 9.2 145 - 150

C5/C8 9.2 - 9.6 150 - 155

C4a/C8a - 130 - 135

Note: These are predicted values based on the analysis of related heterocyclic systems. Actual

experimental values may vary.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.

Expected Fragmentation Pattern:

Under electron impact (EI) ionization, pyrazino[2,3-d]pyridazine compounds are expected to

show a prominent molecular ion peak (M⁺). The fragmentation is likely to involve the loss of

small neutral molecules such as N₂, HCN, or cyano radicals, which is characteristic of nitrogen-

containing heterocyclic compounds. High-resolution mass spectrometry (HRMS) is crucial for

determining the exact molecular formula.

Table 2: Key Mass Spectrometry Data for Pyrazino[2,3-d]pyridazine Derivatives

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Pathways

Pyrazino[2,3-

d]pyridazine
C₆H₄N₄ 132.12 Loss of N₂, HCN

5,8-

Diaminopyrazino[2,3-

d]pyridazine

C₆H₆N₆ 162.15 Loss of NH₃, N₂, HCN

Pyrazino[2,3-

d]pyridazine-5,8-dione
C₆H₂N₄O₂ 162.11 Loss of CO, N₂, HCN
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational

frequencies of the bonds within the pyrazino[2,3-d]pyridazine ring system will give rise to a

characteristic IR spectrum.

Expected Characteristic IR Absorptions:

The IR spectrum of pyrazino[2,3-d]pyridazine will be dominated by absorptions

corresponding to C-H and C=N stretching and bending vibrations.

Table 3: Predicted FT-IR Data for the Pyrazino[2,3-d]pyridazine Core

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3000 - 3100 Medium to Weak

C=N Stretch 1500 - 1650 Medium to Strong

C=C Stretch (Aromatic) 1400 - 1600 Medium to Strong

Ring Puckering/Deformation 700 - 900 Medium to Strong

Substituents on the ring will introduce additional characteristic peaks, for example, N-H

stretching for amino derivatives (around 3300-3500 cm⁻¹) or C=O stretching for dione

derivatives (around 1650-1700 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Aromatic systems like pyrazino[2,3-d]pyridazine exhibit characteristic absorptions in the UV

region.

Expected UV-Vis Absorption Maxima:

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π*

and n → π* transitions. The exact position of the absorption maxima (λ_max) will be sensitive

to the solvent and the nature of any substituents on the ring system.
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Table 4: Predicted UV-Vis Absorption Data for Pyrazino[2,3-d]pyridazine

Electronic Transition Expected λ_max (nm) Molar Absorptivity (ε)

π → π 200 - 280 High

n → π > 280 Low

Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and

reproducible spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the pyrazino[2,3-d]pyridazine compound in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O,

depending on solubility). Ensure the sample is fully dissolved.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Use the residual solvent peak as an internal reference.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024

or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of

2-5 seconds.
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2D NMR (if necessary): For complete structural assignment, especially for substituted

derivatives, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C

one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Ionization Method:

Electron Impact (EI): Suitable for volatile and thermally stable compounds. Provides

detailed fragmentation patterns.

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of

compounds, including those that are less volatile or thermally labile. It typically yields the

protonated molecule [M+H]⁺ or other adducts.

Analysis:

Low-Resolution Mass Spectrometry (LRMS): Provides nominal mass information.

High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass

and elemental composition.

FT-IR Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry

KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory for direct analysis of the solid.

Liquid/Solution Samples: Place a drop of the liquid or solution between two salt plates

(e.g., NaCl or KBr).

Data Acquisition:
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Record a background spectrum of the empty sample holder (or pure KBr for pellets).

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted to give

an absorbance reading between 0.1 and 1.0.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Scan a spectrum over the desired wavelength range (typically 200-800 nm).

Record the wavelengths of maximum absorbance (λ_max) and the corresponding

absorbance values.

Experimental and Logical Workflows
Visualizing the workflow for the spectroscopic analysis of a novel pyrazino[2,3-d]pyridazine
compound can aid in understanding the logical progression of experiments.
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Caption: Workflow for the synthesis and spectroscopic characterization of pyrazino[2,3-
d]pyridazine derivatives.

Potential Signaling Pathways and Biological Targets
While specific biological targets for many pyrazino[2,3-d]pyridazine compounds are still under

investigation, the structural similarity to other biologically active nitrogen heterocycles provides

clues to their potential mechanisms of action. Related fused pyrimidine and pyridazine systems

have shown activity against a range of biological targets.
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Potential Targets and Pathways:

Kinase Inhibition: Many nitrogen-containing heterocyclic compounds are known to be kinase

inhibitors. Pyrido[2,3-d]pyrimidine derivatives, for example, have been investigated as

inhibitors of various kinases, including those in the mTOR and PI3K/Akt signaling pathways,

which are crucial in cancer cell proliferation and survival.[1] Pyridazine-containing

compounds have also been explored as inhibitors of fibroblast growth factor receptors

(FGFR) and activin-like kinase 5 (ALK5).[2][3]

Dihydrofolate Reductase (DHFR) Inhibition: The structural resemblance to folic acid makes

pyrazino[2,3-d]pyridazines potential candidates for DHFR inhibitors. DHFR is a key

enzyme in nucleotide synthesis, and its inhibition can disrupt DNA replication and cell

proliferation, a common strategy in cancer chemotherapy.[2]

Cyclooxygenase (COX) Inhibition: Some fused pyridazine derivatives, such as pyrido[2,3-

d]pyridazine-2,8-diones, have been shown to be dual inhibitors of COX-1 and COX-2,

suggesting potential anti-inflammatory applications.[4]

The exploration of these pathways for novel pyrazino[2,3-d]pyridazine derivatives could be a

fruitful area of research.
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Caption: Potential signaling pathways and biological targets for pyrazino[2,3-d]pyridazine
derivatives.

Conclusion
The spectroscopic analysis of pyrazino[2,3-d]pyridazine compounds is a critical step in their

synthesis and development as potential therapeutic agents. This guide provides a foundational

understanding of the expected spectroscopic data, standardized experimental protocols, and

potential biological targets for this promising class of heterocyclic compounds. While more

research is needed to fully characterize the spectroscopic and biological properties of a wide

range of pyrazino[2,3-d]pyridazine derivatives, the information presented here serves as a

valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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